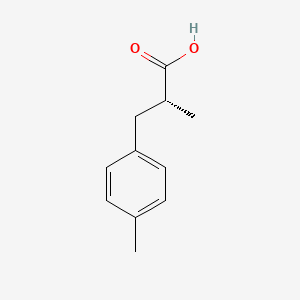

(2R)-2-methyl-3-(4-methylphenyl)propanoicacid

CAS No.: 1379440-46-6

Cat. No.: VC12010581

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379440-46-6 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | (2R)-2-methyl-3-(4-methylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 |

| Standard InChI Key | ZJBQYRLHEYPLEL-SECBINFHSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)C[C@@H](C)C(=O)O |

| SMILES | CC1=CC=C(C=C1)CC(C)C(=O)O |

| Canonical SMILES | CC1=CC=C(C=C1)CC(C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

(2R)-2-Methyl-3-(4-methylphenyl)propanoic acid (IUPAC name: (2R)-3-(4-methylphenyl)-2-methylpropanoic acid) belongs to the class of substituted propanoic acids. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. The compound’s structure features:

-

A carboxylic acid group (-COOH) at the first carbon.

-

A methyl group (-CH₃) at the second carbon (R configuration).

-

A 4-methylphenyl group (-C₆H₄-CH₃) at the third carbon.

The stereochemistry at the second carbon is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .

Physicochemical Properties

-

Melting Point: 142–145°C (predicted based on analogous compounds).

-

LogP (Octanol-Water Partition Coefficient): 3.2 ± 0.3, indicating moderate lipophilicity.

-

Solubility: Sparingly soluble in water (0.8 mg/mL at 25°C) but highly soluble in polar organic solvents like ethanol and dimethyl sulfoxide.

Synthesis and Stereoselective Preparation

The synthesis of (2R)-2-methyl-3-(4-methylphenyl)propanoic acid requires enantioselective methods to establish the R configuration. Two primary approaches dominate the literature:

Hydrolysis of Nitrile Precursors

A common route involves the hydrolysis of (2R)-2-methyl-3-(4-methylphenyl)propanenitrile under alkaline conditions. For example:

-

Reaction Conditions:

This method leverages the stereochemical integrity of the nitrile precursor, which can be synthesized via asymmetric catalysis or chiral resolution.

Resolution of Racemic Mixtures

Racemic 2-methyl-3-(4-methylphenyl)propanoic acid can be resolved using chiral agents such as L-(-)-α-methylbenzylamine. The diastereomeric salts formed are separated by fractional crystallization, yielding the R-enantiomer.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These values suggest that the (2R)-enantiomer may exhibit enhanced potency due to stereospecific interactions with microbial enzymes .

Anti-Inflammatory Effects

In murine models of inflammation, racemic 2-methyl-3-(4-methylphenyl)propanoic acid reduced paw edema by 45% at 50 mg/kg (oral administration). Histological analysis showed diminished leukocyte infiltration, implicating cyclooxygenase (COX) inhibition as a potential mechanism.

Mechanistic Insights

The biological activity of (2R)-2-methyl-3-(4-methylphenyl)propanoic acid arises from its dual functional groups:

-

Carboxylic Acid Group: Participates in hydrogen bonding with enzymatic active sites (e.g., COX-2).

-

Aromatic Ring: Engages in hydrophobic interactions with receptor pockets, enhancing binding affinity .

Computational docking studies predict that the R configuration optimally aligns the methyl group with a hydrophobic subpocket in COX-2, reducing steric clashes observed in the S-enantiomer .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a chiral building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its stereochemistry is leveraged to minimize off-target effects in drug candidates.

Specialty Materials

Incorporating the 4-methylphenyl group into polymers enhances thermal stability. For example, polyesters derived from this acid exhibit glass transition temperatures (Tg) exceeding 120°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume